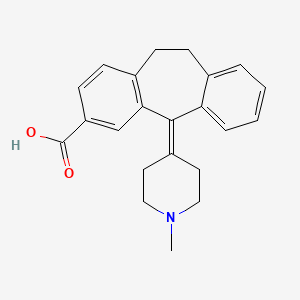

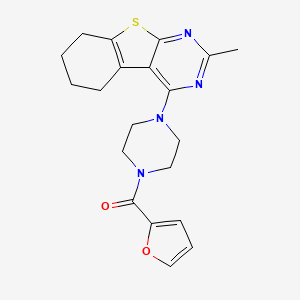

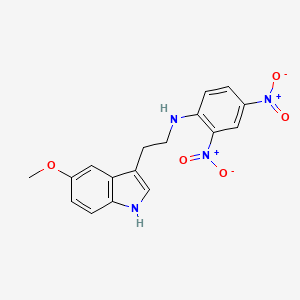

![molecular formula C30H48O4 B1676707 (3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde CAS No. 91590-76-0](/img/structure/B1676707.png)

(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde

Übersicht

Beschreibung

Vorbereitungsmethoden

(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde can be extracted from ground dry leaves of the bitter melon vine using dichloromethane. The compound is insoluble in water but soluble in methanol

Analyse Chemischer Reaktionen

(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde has been extensively studied for its potential medicinal properties. It has shown promise in the treatment of various cancers, including head and neck cancer, by inhibiting cell proliferation and inducing apoptosis . Additionally, this compound has been investigated for its antiviral, antibacterial, and antidiabetic properties . In the field of chemistry, it serves as a valuable compound for studying the structure-activity relationships of cucurbitane triterpenoids.

Wirkmechanismus

The mechanism of action of (3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde involves its interaction with various molecular targets and pathways. In cancer cells, this compound inhibits the c-Met signaling pathway, which is crucial for cell proliferation and survival . This inhibition leads to reduced cell viability and increased apoptosis. Additionally, this compound has been shown to modulate other signaling pathways, contributing to its broad-spectrum biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include Momordicin-28, Momordicinin, Momordicilin, Momordenol, and Momordol . What sets (3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde apart is its unique structure, which includes three hydroxyl groups and an aldehyde group, contributing to its distinct biological activities. While other cucurbitane triterpenoids also exhibit medicinal properties, this compound’s specific molecular configuration allows for unique interactions with biological targets.

Eigenschaften

IUPAC Name |

3,7-dihydroxy-17-(4-hydroxy-6-methylhept-5-en-2-yl)-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-18(2)14-20(32)15-19(3)21-10-11-29(7)26-24(33)16-23-22(8-9-25(34)27(23,4)5)30(26,17-31)13-12-28(21,29)6/h14,16-17,19-22,24-26,32-34H,8-13,15H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXNBPFTVLJTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C=C(C)C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Momordicin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

91590-76-0 | |

| Record name | Momordicin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 - 128 °C | |

| Record name | Momordicin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Momordicin I and where is it found?

A1: Momordicin I is a cucurbitane-type triterpenoid primarily found in Momordica charantia L., commonly known as bitter melon. It is mainly isolated from the leaves of the plant, although it can also be found in the fruit and seeds. [, , , , , ]

Q2: What is the chemical structure of Momordicin I?

A2: Momordicin I is a triterpenoid with the molecular formula C30H46O4. Its structure consists of a cucurbitane skeleton with a 5,24-diene system and three hydroxyl groups at positions 3, 7, and 23, along with an aldehyde group at position 19. [, , ]

Q3: What analytical techniques are used to identify and quantify Momordicin I?

A3: Various spectroscopic techniques are employed to characterize Momordicin I, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Mass Spectrometry (MS). [, ] Quantitative analysis of Momordicin I and total saponins in plant extracts can be achieved using spectrophotometry. []

Q4: What are the reported biological activities of Momordicin I?

A4: Momordicin I exhibits a range of biological activities, including insecticidal and antifeedant properties against various insect pests like Plutella xylostella (diamondback moth) and Ostrinia furnacalis (Asian corn borer). [, , , ] Additionally, it demonstrates cytotoxic activity against Spodoptera litura ovary cell lines (SpLi-221). []

Q5: How does Momordicin I exert its insecticidal effect on Plutella xylostella?

A5: Momordicin I acts as an antifeedant, deterring Plutella xylostella larvae from feeding on treated leaves. This leads to a reduction in food consumption, resulting in stunted growth and decreased survival rates of the larvae. []

Q6: How does Momordicin I impact the Asian corn borer (Ostrinia furnacalis)?

A6: Research indicates that Momordicin I can inhibit phenoloxidase activity in Ostrinia furnacalis larvae. [] Phenoloxidase plays a crucial role in insect development and immune responses, suggesting that disruption of this enzyme by Momordicin I could contribute to its insecticidal effect. [, ]

Q7: What is the potential of Momordicin I in pest control?

A7: The potent antifeedant and insecticidal properties of Momordicin I against agricultural pests like the diamondback moth and Asian corn borer highlight its potential as a biopesticide. Further research is necessary to explore its efficacy under field conditions and assess its environmental impact. [, , , ]

Q8: What are the implications of the cytotoxic activity of Momordicin I against insect cell lines?

A8: The cytotoxic effects of Momordicin I on Spodoptera litura ovary cell lines (SpLi-221) provide insights into its mode of action at the cellular level. Studies have shown that it can induce cell cycle arrest, apoptosis, cell membrane disruption, and increased intracellular calcium levels in these cells. []

Q9: Are there any traditional medicinal uses of Momordica charantia related to Momordicin I?

A9: While Momordicin I itself might not be directly linked to specific traditional uses, Momordica charantia, the plant source of this compound, is widely used in traditional medicine, particularly in Togo. It is employed for treating various ailments, including gastrointestinal and viral diseases. Interestingly, the leaves, which are known to contain Momordicin I, are a primary source for these traditional remedies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

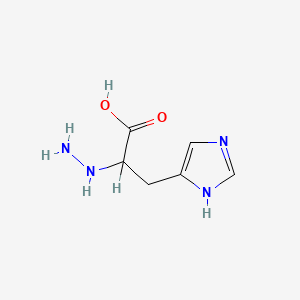

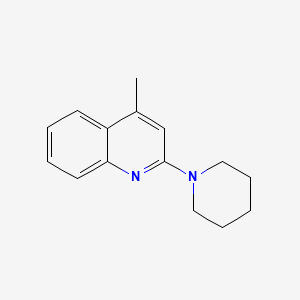

![(Z)-but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene](/img/structure/B1676631.png)

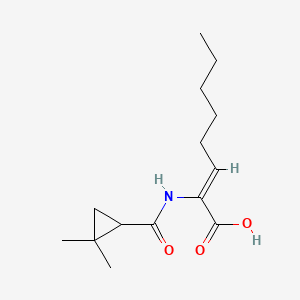

![(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1676632.png)

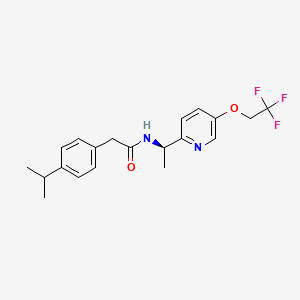

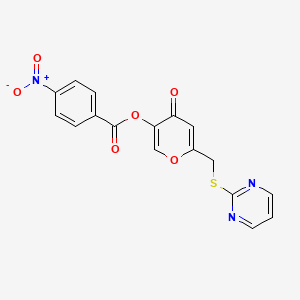

![3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1676644.png)